molecular formula C12H16N2O B7861130 N-[4-(cyclobutylamino)phenyl]acetamide

N-[4-(cyclobutylamino)phenyl]acetamide

Cat. No.: B7861130
M. Wt: 204.27 g/mol
InChI Key: QNAHWWDXDVLDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Cyclobutylamino)phenyl]acetamide is a chemical compound characterized by its unique structure, which includes a cyclobutylamino group attached to a phenyl ring, further linked to an acetamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-aminophenyl acetamide and cyclobutylamine.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or ethanol, and the reaction is often conducted at elevated temperatures (50-80°C) to facilitate the formation of the desired product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Substituted derivatives with different nucleophiles.

Scientific Research Applications

N-[4-(Cyclobutylamino)phenyl]acetamide has found applications in various scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for its potential therapeutic effects.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(Cyclobutylamino)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[4-(Cyclobutylamino)phenyl]acetamide is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • N-[4-(Cyclopropylamino)phenyl]acetamide: Similar structure but with a cyclopropyl group instead of cyclobutyl.

  • N-[4-(Cyclopentylamino)phenyl]acetamide: Similar structure but with a cyclopentyl group instead of cyclobutyl.

  • N-[4-(Cyclohexylamino)phenyl]acetamide: Similar structure but with a cyclohexyl group instead of cyclobutyl.

These compounds differ in their ring size, which can affect their chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-(cyclobutylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(15)13-11-5-7-12(8-6-11)14-10-3-2-4-10/h5-8,10,14H,2-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAHWWDXDVLDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.